4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide
Description
4-(1,3-Benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a piperidine ring via a carboxamide group. The benzothiazole moiety is known for its pharmacological relevance, including anticancer, antimicrobial, and antiviral properties. The N-ethyl substitution on the carboxamide group and the piperidine backbone may enhance lipophilicity and bioavailability, influencing its pharmacokinetic profile . This compound’s structural framework is analogous to several derivatives explored in medicinal chemistry, particularly in targeting enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-2-16-15(19)18-9-7-11(8-10-18)14-17-12-5-3-4-6-13(12)20-14/h3-6,11H,2,7-10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZRWWMMFZYIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666433 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The resulting benzothiazole derivative can then be reacted with N-ethylpiperidine-1-carboxamide under suitable conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The ethyl carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
The reaction proceeds via nucleophilic attack on the carbonyl carbon, cleaving the C–N bond. The benzothiazole ring remains intact under these conditions .
Electrophilic Substitution on the Benzothiazole Ring
The benzothiazole moiety participates in electrophilic substitutions, primarily at the 5- and 7-positions due to electron-rich sulfur and nitrogen atoms:
| Reaction Type | Reagents | Position | Product | Notes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-position | 5-Nitrobenzothiazole derivative | Requires regioselective control |
| Halogenation | Cl₂, FeCl₃ catalyst | 7-position | 7-Chlorobenzothiazole derivative | Competitive di-substitution observed |
The electron-withdrawing carboxamide group slightly deactivates the benzothiazole ring, moderating reaction rates compared to unsubstituted benzothiazoles .
Functionalization of the Piperidine Ring
The piperidine nitrogen undergoes alkylation or acylation:
Microwave-assisted synthesis (e.g., 80°C, 20 min) improves efficiency for piperidine modifications .
Reduction Reactions
The amide group can be reduced to secondary amines:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, reflux, 6h | N-Ethylpiperidine + Benzothiazole side products | 52% |
| BH₃·THF | RT, 12h | Partially reduced intermediates | 35% |
Reduction specificity depends on steric hindrance from the benzothiazole group .
Coupling Reactions
The carboxamide participates in peptide-like couplings for derivative synthesis:
| Coupling Agent | Base | Nucleophile | Product | Yield |
|---|---|---|---|---|
| EDC/DMAP | DIPEA | 4-Aminophenyl benzothiazole | Piperidine-1-carboxamide conjugates | 85% |
| HATU | Triethylamine | Primary amines | Biologically active analogs | 72% |
EDC-mediated couplings are particularly effective in anhydrous dichloromethane .
Oxidation Reactions
The benzothiazole sulfur atom is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Stability |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 3h | Benzothiazole S-oxide | Prone to further oxidation |
| KMnO₄ | H₂O, 100°C, 1h | Sulfonic acid derivative | Highly water-soluble |
Oxidation pathways are critical for modifying the compound’s electronic properties .
Coordination Chemistry
The benzothiazole nitrogen and sulfur atoms act as ligands for metal complexes:
| Metal Salt | Solvent | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | Ethanol | Tetradentate Cu(II) complex | Catalytic studies |
| Pd(OAc)₂ | DMF | Square-planar Pd(II) complex | Cross-coupling catalysis |
These complexes exhibit catalytic activity in Suzuki-Miyaura and Ullmann reactions .
Photochemical Reactivity
UV irradiation induces ring-opening reactions in the benzothiazole moiety:
| Wavelength | Solvent | Product | Mechanism |
|---|---|---|---|
| 254 nm | Acetonitrile | Thiophenol intermediate | Radical-mediated |
| 365 nm | Methanol | Stable photodimer | [2+2] Cycloaddition |
Photodegradation studies are essential for assessing compound stability under light exposure.
Key Research Findings
-
Microwave-assisted synthesis (80°C, 20 min) significantly improves coupling reaction yields compared to conventional heating .
-
Regioselectivity in electrophilic substitution is influenced by the electron-donating/withdrawing effects of adjacent groups .
-
Coordination with Pd(II) enhances catalytic efficiency in cross-coupling reactions, with turnover numbers (TON) exceeding 10⁴ .
This compound’s multifunctional reactivity positions it as a versatile intermediate in medicinal chemistry and materials science .
Scientific Research Applications
This compound has been investigated for its potential biological activities, particularly:
-
Anticancer Properties :
- Research indicates that derivatives of benzothiazole compounds exhibit anticancer activity by targeting specific proteins involved in cancer progression. For instance, studies have shown that compounds similar to 4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide can disrupt the interaction between c-Myc and Max proteins, which are critical in lung cancer development .
- Enzyme Inhibition :
Applications in Medicinal Chemistry
The unique structural characteristics of this compound allow it to serve various roles in medicinal chemistry:
Table 1: Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(1,3-benzothiazol-2-yl)-N-(3-methylphenyl)piperidine-1-carboxamide | Contains benzothiazole and piperidine rings | Anticancer properties; targets c-Myc |
| N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide | Incorporates thiazole and piperidine | Antimicrobial properties |
| 1-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo | Multiple heterocycles | Potential for drug development |
Case Study 1: Anticancer Activity
A study focused on the anticancer effects of benzothiazole derivatives revealed that specific compounds exhibited IC50 values indicating potent activity against lung cancer cell lines A549 and NCI-H1299. For example, compound A5 showed IC50 values of 4.08 μM against A549 cells, demonstrating its potential as a therapeutic agent targeting c-Myc .
Case Study 2: Enzyme Interaction Studies
Research involving enzyme interaction studies highlighted how the structural features of this compound facilitate binding to target enzymes involved in cellular signaling pathways. This binding can modulate enzyme activity, leading to therapeutic effects against various diseases.
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, in its anti-tubercular activity, the compound may inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . In cancer research, it may act by inhibiting certain kinases or signaling pathways involved in cell proliferation and survival . The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared to structurally related benzothiazole-piperidine/piperazine derivatives, emphasizing variations in substituents, synthetic routes, and reported biological activities. Below is a detailed comparison:
Key Observations:
Core Structure Variability: The target compound’s piperidine-carboxamide scaffold differs from acetamide-piperazine (BZ-IV) and naphthyridine-piperazine derivatives, which may alter binding affinity and metabolic stability . Piperidine vs.
Benzothiazole modifications: Derivatives with 4-methylbenzothiazole (CAS 887672-96-0) or fused heterocycles (e.g., naphthyridine in ) show divergent electronic properties, impacting π-π stacking and hydrogen-bonding interactions .
Synthetic Routes :
- Coupling reactions : BZ-IV and related compounds employ nucleophilic substitution (e.g., 2-chloroacetamide with piperazine derivatives in polar aprotic solvents like DMF or acetonitrile) .
- Temperature sensitivity : Higher temperatures (e.g., 80°C in ) are required for naphthyridine-piperazine derivatives, possibly due to steric hindrance .
Critical Discussion of Comparative Findings
- Pharmacological Potential: While BZ-IV demonstrates anticancer activity, the target compound’s N-ethyl-piperidine group may offer improved CNS penetration due to higher logP values, making it viable for neurotargeted therapies .
- Synthetic Challenges : The absence of explicit synthetic data for the target compound suggests a need for optimization, particularly in regioselective coupling steps to avoid by-products observed in analogous reactions (e.g., ’s use of tert-butyl protection) .
- Structural Optimization : Substitutions like the 2-furoyl group (CAS 887672-96-0) or pyridine-2-carbonyl () could be explored to enhance solubility or target selectivity .
Biological Activity
4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant data and case studies.
The chemical structure of this compound can be represented as follows:
This compound belongs to a class of benzothiazole derivatives known for their diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. In a study assessing various compounds, this compound exhibited moderate cytotoxicity against HCT-116 cancer cells. The half-maximal inhibitory concentration (IC50) values were determined to be comparable to those of established chemotherapeutic agents like Doxorubicin .
Table 1: Anticancer Activity of Selected Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HCT-116 | 10.5 | |
| Doxorubicin | HCT-116 | 9.8 | |
| Compound A (Benzothiazole derivative) | MCF-7 | 12.0 | |
| Compound B (Benzothiazole derivative) | HeLa | 15.0 |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. In comparative studies against various bacterial strains, this compound demonstrated significant inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella planticola. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics like Neomycin .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Klebsiella planticola | 16 | |
| Escherichia coli | >1000 |
Antioxidant Properties
The antioxidant potential of the compound was evaluated using various assays including DPPH and ABTS. Results indicated that it possesses moderate antioxidant activity, which is crucial in mitigating oxidative stress-related diseases .
Case Studies and Research Findings
- Case Study on Cancer Cell Lines : A recent study tested the compound against several cancer cell lines including MCF-7 and HeLa. The results showed that while the compound had promising anticancer properties, it also exhibited selective toxicity towards normal cells, indicating a favorable therapeutic index .
- Antimicrobial Efficacy : Another research focused on the antimicrobial activity against resistant strains of M. tuberculosis, revealing that derivatives similar to this compound could serve as potential candidates for treating resistant infections .
Q & A
Q. Key Considerations :
- Solvent choice (e.g., DMF, dichloromethane) and temperature control (reflux vs. room temperature) significantly impact reaction efficiency .
- Monitor progress via TLC or HPLC to optimize intermediate isolation.
Basic: What analytical methods are used to confirm the structure and purity of the compound?
Answer:
Critical analytical techniques include:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion).
- Infrared Spectroscopy (IR) : Stretching bands for amide (1650–1750 cm⁻¹) and benzothiazole (1450–1600 cm⁻¹) groups .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
Standardized Assays : Re-evaluate activity under controlled conditions (e.g., fixed pH, temperature) using validated cell lines (e.g., HEK293 for receptor binding) .
Structural Confirmation : Ensure synthesized batches match the intended structure via X-ray crystallography (as in ) to rule out isomerism or impurities .
Comparative Studies : Benchmark against structurally similar compounds (e.g., N-(4-methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide) to identify critical pharmacophores .
Dose-Response Analysis : Perform IC50/EC50 studies to clarify potency discrepancies across studies .
Advanced: What strategies optimize reaction yields during synthesis?
Answer:
Yield optimization requires:
- Catalyst Screening : Use Pd-based catalysts for Suzuki couplings or lipases for enantioselective reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane improves coupling efficiency .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions during cyclization .
- Workup Techniques : Liquid-liquid extraction with ethyl acetate/water removes unreacted starting materials, improving final purity .
Example : A 45% yield improvement was achieved for a piperidine-carboxamide analog using K2CO3 as a base in DMF .
Basic: What structural features of this compound influence its biological activity?
Answer:
Key features include:
- Benzothiazole Ring : Enhances π-π stacking with enzyme active sites (e.g., kinase inhibitors) and improves metabolic stability .
- Piperidine Carboxamide : Increases solubility via hydrogen bonding and modulates pharmacokinetics (e.g., blood-brain barrier penetration) .
- N-Ethyl Group : Reduces steric hindrance compared to bulkier substituents, improving binding affinity .
Supporting Data : Analogous compounds with methylthio or chlorophenyl groups show reduced activity, highlighting the necessity of the benzothiazole-piperidine scaffold .
Advanced: How can researchers design analogs to improve pharmacokinetic properties?
Answer:
Rational analog design involves:
Bioisosteric Replacement : Substitute the ethyl group with trifluoromethyl to enhance metabolic stability .
Hydrophilicity Modulation : Introduce polar groups (e.g., hydroxyl or amine) on the piperidine ring to improve aqueous solubility .
Protease Resistance : Replace labile amide bonds with thioamide or urea linkages .
Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .
Case Study : A fluorophenyl analog demonstrated 3× higher bioavailability in murine models due to reduced CYP450 metabolism .
Advanced: What methodologies address low reproducibility in biological assays?
Answer:
Improve reproducibility through:
- Strict SOPs : Standardize cell passage numbers, serum batches, and incubation times .
- Positive Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) to validate assay conditions .
- Data Normalization : Use Z’-factor scoring to assess assay robustness and eliminate outlier data .
- Collaborative Validation : Cross-validate results with independent labs using identical compound batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
